molecular formula C31H35BrN2O5 B11555434 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

Cat. No.: B11555434
M. Wt: 595.5 g/mol
InChI Key: MLUJNOXHFODLLD-DPNNOFEESA-N
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Description

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with a unique structure that includes methoxy, phenoxy, acetamido, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxy and acetamido intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxy group donors, and various catalysts to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of methoxy, phenoxy, acetamido, and bromobenzoate groups makes it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C31H35BrN2O5

Molecular Weight

595.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C31H35BrN2O5/c1-30(2,3)20-31(4,5)22-12-14-23(15-13-22)38-19-28(35)34-33-18-21-11-16-26(27(17-21)37-6)39-29(36)24-9-7-8-10-25(24)32/h7-18H,19-20H2,1-6H3,(H,34,35)/b33-18+

InChI Key

MLUJNOXHFODLLD-DPNNOFEESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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